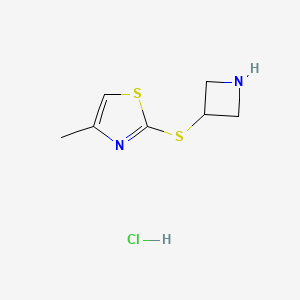

2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole hydrochloride

Description

Properties

IUPAC Name |

2-(azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S2.ClH/c1-5-4-10-7(9-5)11-6-2-8-3-6;/h4,6,8H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKPFCAAQKLPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole hydrochloride generally involves three key steps:

- Formation of the azetidinyl sulfanyl intermediate

- Construction or functionalization of the 4-methyl-1,3-thiazole ring

- Conversion to the hydrochloride salt for purification and stabilization

The synthetic routes typically employ palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and acid-base reactions to achieve the final hydrochloride salt.

Palladium-Catalyzed Cross-Coupling for Azetidinyl Sulfanyl Linkage

A crucial step in the preparation is the formation of the sulfanyl linkage between the azetidine moiety and the thiazole ring. This is commonly achieved via palladium-catalyzed coupling reactions, such as Buchwald-Hartwig or Suzuki-type couplings, using appropriate aryl or heteroaryl halides and thiol-containing azetidine derivatives.

- Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂

- Bases: Sodium carbonate, potassium carbonate, potassium phosphate, or potassium acetate

- Solvents: Mixed solvents such as dioxane/water or acetonitrile

- Temperature: Room temperature to 100 °C

- Reaction time: 5 to 24 hours under inert atmosphere (nitrogen or argon)

This method allows efficient formation of the C–S bond linking the azetidin-3-yl group to the 4-methylthiazole ring.

Functionalization of the 4-Methyl-1,3-Thiazole Ring

The thiazole ring, bearing a methyl substituent at the 4-position, can be introduced or modified through reactions involving acrylonitrile derivatives or other precursors under base catalysis.

- Reaction with acrylonitrile compounds in the presence of bases such as DBU, DMAP, potassium carbonate, or triethylamine at 0 °C to room temperature for 18–24 hours forms key intermediates.

- These intermediates undergo cyclization reactions catalyzed by Lewis acids like lithium tetrafluoroborate or boron trifluoride etherate to form the thiazole ring system.

- The reaction solvents include acetonitrile, dichloromethane, tetrahydrofuran, methanol, or ethanol depending on the step.

Formation of Hydrochloride Salt

The final step involves conversion of the free base compound to its hydrochloride salt to improve solubility and crystallinity, facilitating isolation and purification.

- A steady stream of hydrogen chloride gas is bubbled through a stirred suspension of the free base in ethanol or other suitable solvent at 0 °C for about 10 minutes.

- The mixture is then heated to reflux for 12 hours.

- Upon cooling, the hydrochloride salt precipitates and is collected by filtration, washed (e.g., with methyl tert-butyl ether), and dried to yield the pure salt form.

- Yields for similar azetidine hydrochloride salts range from 62% to 89.5% depending on substituents and conditions.

Reduction and Purification Steps

- Reduction of precursor compounds may be performed using hydrogenation with palladium hydroxide on carbon under hydrogen atmosphere (40 psi), heated to 60 °C for extended periods (up to 72 hours), with periodic recharging of hydrogen to ensure completion.

- Purification often involves drying organic extracts over magnesium sulfate and chromatographic techniques such as silica gel column chromatography using ethyl acetate/hexanes mixtures.

Summary Table of Key Preparation Parameters

| Step | Reagents/Catalysts | Conditions | Solvents | Notes |

|---|---|---|---|---|

| Palladium-catalyzed coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | RT to 100 °C, 5–24 h, inert gas | Dioxane/water, acetonitrile | Forms C–S bond between azetidine and thiazole |

| Acrylonitrile reaction | DBU, DMAP, K₂CO₃, Et₃N | 0 °C to RT, 18–24 h | Acetonitrile, acetone, DMF, DCM | Forms thiazole ring intermediate |

| Cyclization | Lewis acids (LiBF₄, BF₃·Et₂O) | RT to 100 °C, 3–24 h | Acetonitrile, DCM, THF, MeOH, EtOH | Cyclizes intermediates to thiazole ring |

| Hydrochloride salt formation | HCl gas | 0 °C, 10 min + reflux 12 h | Ethanol | Precipitates hydrochloride salt |

| Reduction | Pd(OH)₂/C, H₂ (40 psi) | 60 °C, up to 72 h | Methanol | Reduces precursor compounds |

| Purification | Silica gel chromatography | Ambient | Ethyl acetate/hexanes | Yields pure compound |

Research Findings and Optimization Notes

- The palladium-catalyzed coupling step is sensitive to catalyst choice and base; Pd(PPh₃)₄ and potassium carbonate often provide optimal yields.

- The use of mixed solvents such as dioxane and water improves solubility and reaction rates for coupling.

- Acid catalysis for cyclization is critical; Lewis acids like BF₃·Et₂O promote efficient ring closure.

- Hydrochloride salt formation is best performed by controlled HCl gas bubbling followed by reflux to ensure complete conversion and high purity.

- Hydrogenation reduction steps require careful monitoring by NMR or other analytical methods to confirm completion.

- Purification by silica gel chromatography with ethyl acetate/hexanes mixtures yields high purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. The azetidine moiety enhances its interaction with biological targets, potentially modulating enzyme activity or receptor interactions.

- Anticancer Activity : Research has shown that 2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole hydrochloride exhibits cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Biological Research

In biological research, the compound is being explored for its potential roles in:

- Inhibition of Pathogenic Enzymes : It has been shown to inhibit enzymes critical for the survival of pathogens, which could lead to the development of new antibacterial treatments .

- Modulation of Immune Response : Some studies suggest that it may modulate immune responses, potentially aiding in the treatment of autoimmune diseases or enhancing vaccine efficacy .

Industrial Applications

The unique properties of this compound make it useful in industrial applications:

- Agrochemicals : Its biological activity suggests potential use in developing new agrochemicals that can enhance crop resistance to pests and diseases .

- Chemical Synthesis : The compound serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in drug discovery and development .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via caspase activation.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacteria, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Features

Target Compound :

- Core : 1,3-thiazole.

- Substituents :

- Methyl group at position 4.

- Azetidin-3-ylsulfanyl group at position 2.

- Salt Form : Hydrochloride.

Analog 1: Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride ()

- Core : 1,3-thiazole.

- Substituents: Methyl ester-linked acetate at position 4. Amino group at position 2.

- Salt Form : Hydrochloride.

- Key Difference: The azetidine sulfanyl group in the target compound replaces the amino and ester functionalities, likely altering steric and electronic properties .

Analog 2 : 5-(2-Chloroethyl)-4-methyl-1,3-thiazole Hydrochloride ()

- Core : 1,3-thiazole.

- Substituents :

- Methyl group at position 4.

- Chloroethyl group at position 5.

- Salt Form : Hydrochloride.

Analog 3 : 4-Methyl-1,3-thiazol-2-amine Hydrochloride ()

- Core : 1,3-thiazole.

- Substituents: Methyl group at position 4. Amino group at position 2.

- Salt Form : Hydrochloride.

- Key Difference: The amino group’s basicity and hydrogen-bonding capacity differ from the sulfanyl-linked azetidine’s steric bulk .

Physicochemical Properties

Biological Activity

2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole hydrochloride is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an azetidine ring, a thiazole ring, and a sulfanyl group, which contribute to its unique properties and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | 2-(azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole; hydrochloride |

| Molecular Formula | C₇H₁₀N₂S₂·HCl |

| Molecular Weight | 186.3 g/mol |

| CAS Number | 1341346-58-4 |

Antimicrobial Properties

Research indicates that compounds containing thiazole and azetidine moieties exhibit significant antimicrobial activity. Preliminary studies have shown that this compound demonstrates effectiveness against various bacterial strains. For instance, related thiazole derivatives have been reported to possess minimum inhibitory concentration (MIC) values in the low μg/mL range against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have indicated that thiazole derivatives can inhibit tubulin polymerization, a critical process for cancer cell proliferation. For example, modifications to thiazole structures have led to enhanced antiproliferative activity against melanoma and prostate cancer cell lines . The mechanism of action may involve the disruption of microtubule dynamics, which is essential for mitosis.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The azetidine ring may act as a pharmacophore that binds to enzymes or receptors involved in disease pathways. Additionally, the thiazole ring can engage in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity towards biological targets .

Case Studies

Several studies have evaluated the biological efficacy of related compounds:

- Antimicrobial Evaluation : A study demonstrated that benzothiazole derivatives exhibited MIC values as low as 0.008 μg/mL against Streptococcus pneumoniae, indicating strong antibacterial properties .

- Anticancer Research : Another investigation focused on the structural modifications of thiazolidine derivatives revealed significant anticancer activity through mechanisms involving tubulin inhibition .

Data Table: Biological Activity Overview

Q & A

Basic: How can the crystal structure of 2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole hydrochloride be determined using X-ray crystallography?

Answer:

X-ray crystallography is the primary method for resolving the crystal structure. Key steps include:

- Data Collection : Use a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Multi-scan absorption correction (e.g., SADABS) is critical for accurate intensity measurements .

- Structure Solution : Employ direct methods (e.g., SIR92) for phase determination, followed by refinement using SHELXL97. Hydrogen atoms are typically refined isotropically or placed geometrically with Uiso constraints .

- Analysis : Identify hydrogen-bonding networks (e.g., N–H⋯O interactions) and conformational features, such as chair conformations in azetidine or thiazole rings, which stabilize the lattice .

Basic: What synthetic routes are available for preparing this compound, and how can reaction conditions be optimized?

Answer:

Synthesis often involves cyclization and functionalization steps:

- Cyclization : Use Lawesson’s reagent to cyclize precursors like ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate. Reflux in ethanol-chloroform (1:1 v/v) with sodium acetate trihydrate as a catalyst improves yield .

- Purification : Column chromatography on neutral alumina with benzene-ethyl acetate (9:1 v/v) effectively isolates the product. Slow evaporation in DMF yields crystals suitable for X-ray studies .

- Optimization : Adjust reaction time (5–6 hours) and stoichiometry (1:1 molar ratio of reactants) to minimize byproducts .

Advanced: How does the conformation of the azetidine ring influence the compound’s biological activity?

Answer:

The azetidine ring’s chair conformation and substituent orientation impact steric and electronic interactions with biological targets:

- Conformational Analysis : X-ray data reveal dihedral angles (e.g., 40.74° between phenyl groups) that dictate binding to enzymes or receptors. Substituents in equatorial positions reduce steric hindrance, enhancing activity .

- Biological Implications : Analogous thiazole derivatives show antitumor activity by inhibiting kinase domains. Computational docking (e.g., AutoDock Vina) can model how conformational flexibility affects target affinity .

Basic: What analytical techniques are recommended for assessing purity and structural integrity?

Answer:

- Chromatography : Use HPLC (C18 column, acetonitrile-water gradient) or TLC (silica gel, ethyl acetate-hexane eluent) to monitor purity .

- Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., thiazole C–S at ~160 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .

- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages to confirm stoichiometry .

Advanced: How can computational methods predict reactivity or biological interactions?

Answer:

- Reactivity Prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites, such as sulfur in the thiazole ring, for nucleophilic substitution .

- Docking Studies : Use Schrödinger Suite or GROMACS to simulate binding to targets (e.g., EGFR kinase). Focus on hydrogen bonds between the azetidine N–H and catalytic residues .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Assay Standardization : Normalize cell line models (e.g., NCI-60 panel) and incubation times to reduce variability .

- Purity Verification : Ensure >95% purity via HPLC and elemental analysis. Impurities like unreacted thiols can skew activity .

- Structural Confirmation : Cross-validate with X-ray or NMR data to rule out isomerism or degradation products .

Advanced: How are hydrogen-bonding interactions in the crystal lattice characterized, and what stability implications do they have?

Answer:

- Characterization : X-ray data reveal intermolecular N–H⋯O and C–H⋯O bonds. For example, DMF solvent molecules form chains along the [100] direction via N–H⋯O interactions .

- Stability Impact : These interactions enhance thermal stability (TGA analysis) and solubility. Disruption of hydrogen bonds (e.g., via polar solvents) can alter crystallization behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.